Diammonium glycyrrhizinate

Description

Structure

3D Structure

Properties

IUPAC Name |

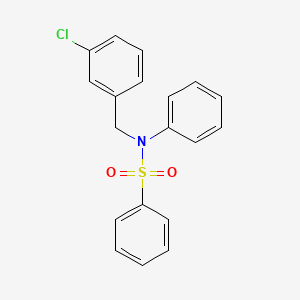

N-[(3-chlorophenyl)methyl]-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2S/c20-17-9-7-8-16(14-17)15-21(18-10-3-1-4-11-18)24(22,23)19-12-5-2-6-13-19/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGJTEBPUIYAMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characteristics and Biosynthesis

Chemical and Chemo-enzymatic Synthesis Strategies of Diammonium Glycyrrhizinate

The synthesis of this compound primarily involves chemical methodologies, with chemo-enzymatic strategies centered on the production of its precursor, glycyrrhizic acid. The following sections explore these approaches in detail.

Chemical Synthesis

The predominant chemical pathway to this compound is through the direct ammoniation of glycyrrhizic acid. This process can be achieved via a neutralization reaction where glycyrrhizic acid is treated with ammonium (B1175870) hydroxide (B78521). smolecule.com Another common method is salt formation, which involves the reaction of glycyrrhizic acid with an ammonium salt under controlled conditions. smolecule.com

A significant aspect of the chemical synthesis is the potential for stereoisomerism at the C-18 position. Glycyrrhizic acid naturally occurs as the 18-β isomer. However, under certain reaction conditions, it can be converted to the 18-α isomer. One patented method describes the conversion of 18-β-monoammonium glycyrrhizinate to the 18-α form. This process involves heating the starting material in an aqueous solution with sodium hydroxide at temperatures between 75-85°C for 6-8 hours. google.com The endpoint of this conversion is monitored using high-performance liquid chromatography (HPLC), which can distinguish between the different retention times of the 18-α and 18-β isomers. google.com Following the conversion, the pH is adjusted to 2.5-3.5 with hydrochloric acid, and the product is extracted with an organic solvent like n-butanol. google.com

The final step in producing the diammonium salt involves reacting the glycyrrhizic acid (in its desired isomeric form) with a strong ammonia (B1221849) solution. google.com The resulting this compound is then purified, often through recrystallization with ethanol, to meet pharmaceutical standards. google.com The purification process is crucial for removing residual solvents, such as n-butanol, which can be achieved by adjusting the pH to neutral with dilute hydrochloric acid, followed by reduced pressure concentration and filtration. google.com

| Parameter | Value/Reagent | Source |

| Starting Material | 18-β-Monoammonium glycyrrhizinate | google.com |

| Reagent for Isomerization | Sodium Hydroxide | google.com |

| Solvent for Isomerization | Water | google.com |

| Temperature for Isomerization | 75-85°C | google.com |

| Reaction Time for Isomerization | 6-8 hours | google.com |

| pH Adjustment (Post-Isomerization) | 2.5-3.5 (with HCl) | google.com |

| Extraction Solvent | n-Butanol | google.com |

| Ammoniation Reagent | Strong Ammonia Solution | google.com |

| Purification Method | Ethanol Recrystallization | google.com |

Chemo-enzymatic Synthesis

Direct chemo-enzymatic synthesis of this compound is not a widely documented process. Instead, chemo-enzymatic strategies are more relevant to the production of the precursor, glycyrrhizic acid, from its natural source, the licorice root (Glycyrrhiza species).

The initial step in obtaining glycyrrhizic acid is extraction from the dried and ground rhizomes and roots of the licorice plant. chemicalbook.com This is typically achieved through extraction with boiling water. chemicalbook.com Enzymatic hydrolysis can be employed to enhance the efficiency of this extraction process. The use of enzymes, such as cellulases and pectinases, can help break down the plant cell walls, leading to a more effective release of glycyrrhizic acid.

Once the aqueous extract containing glycyrrhizic acid is obtained, the process transitions to chemical synthesis. The glycyrrhizic acid is precipitated from the extract by acidification. chemicalbook.com This crude glycyrrhizic acid is then subjected to the ammoniation process as described in the chemical synthesis section. Specifically, it is neutralized with dilute ammonia to form ammoniated glycyrrhizin (B1671929), which can then be further reacted to yield this compound. chemicalbook.com

Another relevant enzymatic process in the context of glycyrrhizic acid derivatives is the hydrolysis of glycyrrhizic acid to its aglycone, glycyrrhetinic acid. This can be achieved using glycyrrhizic acid hydrolase produced by microorganisms. google.com While this does not directly produce this compound, it highlights the use of enzymes to modify the core structure, which can then be used as a precursor for other synthesized derivatives. nih.govscispace.com

| Step | Method | Description | Source |

| 1. Extraction (Enzymatic) | Enzymatic Hydrolysis | Use of enzymes (e.g., cellulases, pectinases) to break down licorice root cell walls to improve the release of glycyrrhizic acid into an aqueous solution. | |

| 2. Precipitation (Chemical) | Acidification | The aqueous extract is acidified to precipitate the crude glycyrrhizic acid. | chemicalbook.com |

| 3. Ammoniation (Chemical) | Neutralization | The precipitated glycyrrhizic acid is neutralized with ammonia to form the ammonium salt. | chemicalbook.com |

| 4. Purification (Chemical) | Solvent Extraction/Crystallization | The resulting this compound is purified to remove impurities and achieve the desired quality. | google.com |

Molecular and Cellular Mechanisms of Action

Enzyme Modulation and Inhibition

Diammonium glycyrrhizinate and its active metabolite influence several enzymatic systems integral to inflammatory processes, steroid metabolism, and tissue remodeling.

One of the most well-characterized mechanisms of action for this compound is the inhibition of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). patsnap.com This enzyme is responsible for the conversion of biologically active cortisol to its inactive form, cortisone. patsnap.compatsnap.com By inhibiting 11β-HSD2, DG effectively increases the local tissue concentrations of endogenous cortisol, thereby amplifying its potent anti-inflammatory and immunomodulatory effects. patsnap.compatsnap.com This mechanism is considered a cornerstone of DG's anti-inflammatory activity. cancer.govnih.gov The active metabolite, glycyrrhetinic acid (GA), is a potent inhibitor of both 11β-HSD isoforms, though its derivative 18β-glycyrrhetinic acid shows a preference for inhibiting 11β-HSD2. mdpi.com This inhibition leads to the accumulation of cortisol in mineralocorticoid receptor-expressing tissues, such as the kidney, which can cause hypermineralocorticoidism-like side effects. nih.govjst.go.jp

Table 1: Research Findings on 11β-HSD2 Inhibition by this compound and its Metabolites

| Finding | Implication | Source(s) |

| DG inhibits the 11β-HSD2 enzyme. | Increases local cortisol concentrations, enhancing anti-inflammatory effects. | patsnap.compatsnap.com |

| Glycyrrhetinic acid (GA), the active metabolite, inhibits 11β-HSD enzymes. | Contributes to the anti-inflammatory effect by modulating cortisol metabolism. | cancer.govnih.gov |

| 18β-glycyrrhetinic acid preferentially inhibits 11β-HSD2. | Provides insight into the specific molecular interactions and structure-activity relationships. | mdpi.com |

| Inhibition of 11β-HSD2 in renal tubular cells by GA metabolites can lead to pseudoaldosteronism. | Explains the mechanism behind potential side effects like sodium retention and potassium loss. | jst.go.jp |

This compound has been shown to interact with the cytochrome P450 (CYP) enzyme system, which is a critical component of phase I drug metabolism. tandfonline.com Research has specifically highlighted its inhibitory effects on CYP2C19 and CYP3A4. nih.gov These enzymes are responsible for the metabolism of a wide range of therapeutic drugs. patsnap.comtandfonline.com For instance, in studies investigating drug interactions, co-administration of DG with omeprazole (B731) (a substrate of CYP2C19 and CYP3A4) in rats resulted in increased plasma concentration and reduced clearance of omeprazole. nih.govtandfonline.com This interaction is attributed to the specific inhibition of CYP2C19 and CYP3A4 activities by DG, which slows the metabolism of co-administered drugs. nih.govtandfonline.com

Table 2: Effects of this compound on Cytochrome P450 Enzymes

| Enzyme | Effect | Research Context | Source(s) |

| CYP2C19 | Inhibition | Slows the metabolism of omeprazole in rats, increasing its plasma concentration. | nih.govtandfonline.com |

| CYP3A4 | Inhibition | Contributes to the decreased metabolism of omeprazole. | nih.govtandfonline.com |

| General CYP System | Inhibition | May affect the metabolism of various drugs, including warfarin (B611796) and statins. | patsnap.com |

Table 3: Modulation of UDP-Glucuronosyltransferases (UGTs) by this compound

| Enzyme/Family | Effect | Finding | Source(s) |

| Hepatic UGT1A | Induction | Long-term administration in rats increased UGT1A protein expression and activity. | nih.gov |

| Intestinal UGT1A | Decreased Activity | Intestinal UGT1A activity was observed to decrease despite an increase in expression levels. | nih.gov |

| UGT1A3 | Inhibition | The metabolite glycyrrhetinic acid exhibits strong inhibitory effects. | researchgate.net |

| UGT2B7 | Inhibition | The metabolite glycyrrhetinic acid exhibits strong inhibitory effects. | researchgate.net |

This compound has been found to inhibit the activity of matrix metalloproteinase-9 (MMP-9). nih.gov MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their upregulation is associated with tissue damage in inflammatory conditions and other pathologies. nih.govfrancis-press.com In a study on cerebral ischemia-reperfusion injury in rats, treatment with DG significantly lowered the expression levels of MMP-9. nih.gov This inhibition of MMP-9 is believed to contribute to the compound's neuroprotective effects by reducing the inflammatory response and subsequent brain injury. nih.gov

Table 4: Research Findings on MMP-9 Inhibition by this compound

| Finding | Model System | Implication | Source(s) |

| Decreased protein expression of MMP-9. | Rat model of focal cerebral ischemia-reperfusion injury. | Reduces neuroinflammation and provides a protective effect on brain tissue. | nih.gov |

| Inhibition of MMP-9 is linked to blocking the p-38MAPK signaling pathway. | Rat model of cerebral ischemia-reperfusion injury. | Suggests an upstream mechanism for the reduction in MMP-9 expression. | nih.gov |

Regulation of Intracellular Signaling Pathways

A key component of this compound's mechanism of action is its ability to interfere with pro-inflammatory signaling cascades within the cell.

This compound consistently demonstrates the ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. patsnap.compatsnap.com NF-κB is a pivotal transcription factor that controls the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines, chemokines, and adhesion molecules. patsnap.comwjgnet.com By inhibiting the activation and nuclear translocation of NF-κB, DG effectively downregulates the production of these inflammatory mediators. patsnap.comchemfaces.com This suppressive action has been observed in various models, including ulcerative colitis, where DG treatment significantly reduced the expression of NF-κB p65 in colonic mucosa, leading to diminished inflammation. wjgnet.commedchemexpress.com This mechanism is central to the broad anti-inflammatory effects of the compound. medchemexpress.comselleckchem.com

Table 5: Effects of this compound on the NF-κB Pathway

| Finding | Model System | Implication | Source(s) |

| Suppresses NF-κB pathway activation. | General finding. | Reduces the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. | patsnap.compatsnap.commedchemexpress.com |

| Reduced expression of NF-κB p65. | Rat model of acetic acid-induced ulcerative colitis. | Demonstrates a significant anti-inflammatory effect in the colon. | wjgnet.com |

| Attenuated Aβ(1-42)-induced NF-κB nuclear translocation. | Primary cortical neurons. | Suggests a neuroprotective role in models of Alzheimer's disease. | medchemexpress.com |

Activation of Akt Signaling Pathway and Caspase Cascade Modulation (e.g., Caspase-3, Caspase-9)

This compound has been shown to exert a protective role by modulating the Akt signaling pathway and the subsequent caspase cascade. In studies involving cerebral ischemia-reperfusion injury, DG treatment led to an increased expression of the Akt protein. nih.gov The activation of the Akt pathway is a critical pro-survival signal that, in turn, inhibits apoptotic processes.

This anti-apoptotic effect is further substantiated by DG's influence on the caspase cascade. Research demonstrates that DG can inhibit the activation of key executioner caspases. Specifically, in neuronal cells exposed to amyloid-β (Aβ) peptides, DG treatment markedly reversed the activation of both caspase-9 (the initiator caspase of the mitochondrial pathway) and caspase-3 (a key executioner caspase). plos.orgnih.govnih.gov Studies on HepG2 cells also found that DG inhibited mitomycin C-induced apoptosis by preventing caspase-3 activation. lcgdbzz.com In rat models of cerebral injury, DG was found to decrease the expression of caspase-3, leading to reduced neuron apoptosis. nih.gov This modulation of the caspase cascade highlights a crucial mechanism by which DG protects cells from programmed cell death.

| Model System | Key Findings | Affected Molecules | Source |

|---|---|---|---|

| Cerebral Ischemia-Reperfusion (Rat Model) | DG increased protein expression of Akt and decreased caspase-3, inhibiting apoptosis. | Akt, Caspase-3 | nih.gov |

| Aβ-induced Neurotoxicity (Primary Cortical Neurons) | DG treatment reversed the significant increase in caspase-9 and caspase-3 activities. | Caspase-9, Caspase-3 | plos.orgsemanticscholar.org |

| Mitomycin C-induced Apoptosis (HepG2 Cells) | DG inhibited apoptosis by preventing the activation of Caspase-3. | Caspase-3 | lcgdbzz.com |

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38MAPK)

This compound significantly influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to cellular responses to a wide range of stimuli, including stress and inflammation. Research has shown that DG can inhibit the activation of several key MAPK members. In models of Alzheimer's disease, DG was found to suppress the Aβ-induced phosphorylation of JNK, ERK, and p38 MAPK in the hippocampus. nih.gov

The inhibition of the p38 MAPK pathway, in particular, appears to be a recurring mechanism of DG's action. In studies on cerebral ischemia-reperfusion, western blot analysis confirmed that DG significantly lowered the expression levels of p-38MAPK. nih.gov This inhibition of the p38 MAPK pathway is critical, as its activation is strongly linked to apoptosis and inflammatory responses. nih.gov By blocking this pathway, DG helps to reduce the neuroinflammation and cellular injury associated with such conditions. nih.govresearchgate.net

| Model System | Key Findings | Affected Molecules | Source |

|---|---|---|---|

| Aβ-induced Alzheimer's Disease (Mouse Model) | DG inhibited the Aβ-induced activation of JNK, ERK, and p38 MAPK signaling pathways in the hippocampus. | p-JNK, p-ERK, p-p38 | nih.gov |

| Cerebral Ischemia-Reperfusion (Rat Model) | DG inhibited the inflammatory response by blocking the p-38MAPK signal transduction pathway. | p-38MAPK | nih.gov |

| Aβ-induced Neuroinflammation | DG was found to inhibit neuroinflammation by regulating the MAPK and NF-κB pathways. | MAPK pathway components | spandidos-publications.com |

Regulation of mTOR/HIF-1 Signaling Axis

This compound demonstrates regulatory effects on the mTOR/HIF-1 signaling axis. This pathway is fundamental in controlling cell growth, proliferation, and angiogenesis. A study using a zebrafish vascular injury model revealed that this compound Injection (DGI) has a potent pro-angiogenic effect. biorxiv.org Transcriptomic analysis identified that this activity was closely associated with the mTOR signaling pathway. biorxiv.org

Further investigation through RT-qPCR confirmed that the expression of key genes within the mTOR/HIF-1α pathway was significantly upregulated in zebrafish treated with DGI. biorxiv.org The activation of this signaling axis by DG suggests its potential as an agent for promoting angiogenesis, which could be beneficial in treating ischemic diseases. biorxiv.orgconsensus.app

Modulation of Farnesoid X-activated Receptor (FXR) Signaling

This compound plays a role in metabolic regulation through its modulation of the Farnesoid X-activated Receptor (FXR) signaling pathway. nih.govnih.gov FXR is a nuclear receptor that is highly expressed in the liver and intestine and is a key regulator of bile acid, lipid, and glucose metabolism. nih.govfrontiersin.org

In studies on high-fat diet-fed mice, DG was shown to inhibit the ileal FXR-FGF15 signaling pathway. nih.gov This action influences the synthesis of bile acids in the liver. nih.gov The efficacy of DG in treating obesity appears to be dependent on this gut microbiota-conjugated bile acids-FXR axis. nih.govnih.gov By modulating FXR signaling, DG can influence metabolic homeostasis. nih.gov

Oxidative Stress and Reactive Oxygen Species (ROS) Modulation

DG exhibits significant antioxidant properties, protecting cells from damage caused by oxidative stress through multiple mechanisms.

Direct Scavenging of Hydroxyl Radicals

This compound has been shown to possess direct free-radical scavenging capabilities. A study utilizing a novel chemiluminescence (CL) system demonstrated that DG can directly scavenge hydroxyl radicals (·OH). tandfonline.comtandfonline.com The experiment showed that the strong CL signal produced by the reaction of Eosin Y with the Fenton reagent (a source of hydroxyl radicals) was significantly diminished upon the addition of DG. tandfonline.comtandfonline.com This decrease in CL intensity indicated that DG was actively scavenging the hydroxyl radicals in the solution. tandfonline.com The study established a clear stoichiometric relationship between the concentration of DG and the extent of radical scavenging. tandfonline.comtandfonline.com While some studies debate the specific types of radicals scavenged by glycyrrhizin (B1671929), evidence points towards its ability to scavenge ROS radicals like the hydroxyl radical. nih.gov

Preservation of Mitochondrial Membrane Potential

A critical aspect of DG's protective effect against oxidative stress is its ability to preserve mitochondrial function. The mitochondrial membrane potential (Δψm) is a key indicator of mitochondrial health, and its loss is an early event in apoptosis. plos.orgnih.gov In studies where neuronal cells were exposed to Aβ-induced toxicity, a significant decrease in Δψm was observed. plos.orgnih.gov However, treatment with DG markedly alleviated this Aβ-induced loss of mitochondrial membrane potential, indicating that DG protects mitochondria from injury. plos.orgnih.govnih.gov Similarly, in a model of mitomycin C-induced apoptosis in HepG2 cells, DG was found to inhibit the loss of mitochondrial transmembrane potential. lcgdbzz.com This preservation of mitochondrial integrity is a key mechanism by which DG prevents the release of pro-apoptotic factors like cytochrome c and subsequent cell death. plos.orgnih.gov

| Mechanism | Model System/Assay | Key Findings | Source |

|---|---|---|---|

| Hydroxyl Radical Scavenging | Flow Injection Chemiluminescence (FI-CL) | DG significantly decreased the CL signal, indicating direct scavenging of hydroxyl radicals. | tandfonline.comtandfonline.com |

| Mitochondrial Protection | Aβ-induced Neurotoxicity (Primary Cortical Neurons) | DG greatly alleviated the decrease in mitochondrial membrane potential induced by Aβ. | plos.orgnih.gov |

| Mitochondrial Protection | Mitomycin C-induced Apoptosis (HepG2 Cells) | DG inhibited the loss of mitochondrial transmembrane potential. | lcgdbzz.com |

Immunological Pathway Interventions at the Cellular Level

This compound (DG), an ammonium (B1175870) salt of glycyrrhizic acid, demonstrates significant immunomodulatory effects by intervening in various immunological pathways at the cellular level. nih.govnih.gov Its actions encompass the modulation of inflammatory mediators, influence over key antigen-presenting cells, and regulation of T-cell differentiation, thereby shaping the nature and intensity of immune responses.

This compound exerts a notable regulatory effect on the expression of pro-inflammatory cytokines and chemokines, which are pivotal in the initiation and amplification of inflammatory responses.

Research has demonstrated that pretreatment with this compound can significantly down-regulate the mRNA levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in liver tissues in a mouse model of Concanavalin (B7782731) A-induced autoimmune hepatitis. dovepress.comtandfonline.com In this model, the administration of DG led to a discernible decrease in the expression of these inflammatory cytokines. dovepress.com Similarly, in a rat model of ulcerative colitis, DG was shown to significantly lower the expression of TNF-α in the colonic mucosa. revistaclinicapsicologica.commdpi.com Another study on ulcerative colitis in rats also found that DG-nanoliposomes markedly reduced the expression of IL-6, IL-1β, and TNF-α. ingentaconnect.com In patients with stable chronic obstructive pulmonary disease (COPD), treatment with this compound resulted in a significant reduction in serum levels of C-reactive protein (CRP), TNF-α, and IL-6. revistaclinicapsicologica.com

Furthermore, this compound influences the expression of adhesion molecules that facilitate leukocyte infiltration into inflamed tissues. In a rat model of ulcerative colitis, DG treatment was associated with a significant reduction in the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in the colonic mucosa. revistaclinicapsicologica.commdpi.com This effect is crucial as ICAM-1 plays a key role in the migration and infiltration of inflammatory cells into lesion sites. revistaclinicapsicologica.com In a separate study on lipopolysaccharide-induced acute lung injury in rats, pretreatment with a this compound lipid ligand significantly prevented the upregulation of ICAM-1 levels in lung tissues. nih.gov

The regulation of chemokines, which are responsible for attracting specific types of immune cells, is another facet of this compound's action. While direct studies on DG and eotaxin are limited, research on its parent compound, glycyrrhizin (GL), and its derivatives provides strong evidence for its modulatory potential. nih.gov Eotaxin-1 is a potent chemoattractant for eosinophils, playing a significant role in allergic inflammation. nih.govacs.org Studies have shown that glycyrrhizin and its derivatives can inhibit the generation of eotaxin-1 induced by TNF-α and IL-4 in human lung fibroblasts. nih.gov This inhibitory effect appears to occur at the post-transcriptional level, affecting protein expression or modification. nih.gov

Table 1: Effect of this compound on Pro-inflammatory Cytokines and Adhesion Molecules

| Cytokine/Molecule | Model System | Observed Effect | Reference(s) |

|---|---|---|---|

| TNF-α | Mouse model of autoimmune hepatitis | ↓ mRNA levels in liver | dovepress.com |

| Rat model of ulcerative colitis | ↓ Expression in colonic mucosa | revistaclinicapsicologica.commdpi.com | |

| Rat model of ulcerative colitis (nanoliposomes) | ↓ Expression | ingentaconnect.com | |

| Patients with stable COPD | ↓ Serum levels | revistaclinicapsicologica.com | |

| IL-6 | Mouse model of autoimmune hepatitis | ↓ mRNA levels in liver | dovepress.com |

| Rat model of ulcerative colitis (nanoliposomes) | ↓ Expression | ingentaconnect.com | |

| Patients with stable COPD | ↓ Serum levels | revistaclinicapsicologica.com | |

| ICAM-1 | Rat model of ulcerative colitis | ↓ Expression in colonic mucosa | revistaclinicapsicologica.commdpi.com |

| Rat model of acute lung injury | ↓ Upregulation in lung tissue | nih.gov | |

| Eotaxin-1 (by Glycyrrhizin) | Human lung fibroblasts | ↓ Generation | nih.gov |

Dendritic cells (DCs) are professional antigen-presenting cells that are critical in linking innate and adaptive immunity. The maturation state of DCs dictates whether they induce an immunogenic or tolerogenic response. This compound has been shown to promote the maturation of dendritic cells, thereby enhancing their ability to initiate immune responses. nih.govnih.gov

In a study utilizing a phytosomal formulation of this compound (DG-P), co-culturing with bone marrow-derived dendritic cells (BMDCs) led to enhanced DC maturation. nih.govtandfonline.comnih.gov This maturation is a crucial step for DCs to become potent activators of naive T cells. frontiersin.org Mature DCs typically upregulate the expression of co-stimulatory molecules and Major Histocompatibility Complex (MHC) class II molecules, which are essential for effective antigen presentation and T cell activation. nih.gov

Research on the parent compound, glycyrrhizin, further elucidates the functional consequences of this maturation process. Glycyrrhizin has been observed to induce the phenotypic maturation of murine DCs, as evidenced by the increased expression of CD86, CD40, CD80, and MHC class II molecules. nih.gov Functionally, this maturation was associated with a decreased phagocytic activity, a characteristic feature of mature DCs which shift their focus from antigen uptake to antigen presentation. nih.gov Furthermore, glycyrrhizin-treated DCs increased the production of the T helper 1 (Th1)-promoting cytokine, IL-12, and stimulated the proliferation of T cells. nih.gov This suggests that this compound, by promoting DC maturation, can enhance their allogeneic immunostimulatory capacity and drive the differentiation of T cells towards a Th1 phenotype. dovepress.com

This compound plays a significant role in modulating the adaptive immune response by influencing the balance between different T helper (Th) cell subsets and regulating the function of Regulatory T cells (Tregs).

A key aspect of DG's immunomodulatory activity is its ability to regulate the balance between Th1 and Th2 cells. An imbalance in this ratio is associated with various immune-related disorders. In a rat model of bronchial asthma, a condition often characterized by a dominant Th2 response, treatment with this compound was shown to correct this deviation. nih.gov The study found that DG increased the level of Interferon-gamma (IFN-γ), a hallmark cytokine of Th1 cells, while simultaneously decreasing the level of IL-4, a key cytokine in the Th2 response. nih.gov This shift towards a Th1 phenotype helps in alleviating the asthmatic condition. nih.gov

In addition to modulating the Th1/Th2 balance, this compound directly impacts the population of Tregs. Tregs are a specialized subpopulation of T cells that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance. In a mouse model of autoimmune hepatitis, pretreatment with DG was found to significantly upregulate the frequency of Tregs in the liver. nih.govtandfonline.comnih.gov This promotion of Treg proliferation is believed to be a part of the protective effect of DG against autoimmune-mediated liver injury. nih.gov Conversely, in a different context of eosinophilic meningitis in mice, therapy with DG was able to inhibit the increase in the numbers of CD4+CD25+ Tregs and decrease the expression of Foxp3, a key transcription factor for Treg development and function. cambridge.org This suggests that the effect of DG on Tregs may be context-dependent, either promoting their immunosuppressive function in autoimmune settings or inhibiting them in situations where an enhanced effector immune response is required.

Table 2: Research Findings on Immunological Pathway Interventions by this compound

| Immunological Target | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Pro-inflammatory Cytokines | Mouse model of autoimmune hepatitis | ↓ mRNA levels of TNF-α and IL-6 | dovepress.com |

| Adhesion Molecules | Rat model of ulcerative colitis | ↓ Expression of ICAM-1 | revistaclinicapsicologica.commdpi.com |

| Dendritic Cells | In vitro (Bone marrow-derived DCs) | Enhanced maturation | nih.govnih.gov |

| Th1/Th2 Balance | Rat model of bronchial asthma | ↑ IFN-γ, ↓ IL-4, promoting Th1 polarization | nih.gov |

| Regulatory T Cells (Tregs) | Mouse model of autoimmune hepatitis | ↑ Frequency of Tregs in the liver | nih.govtandfonline.com |

| Mouse model of eosinophilic meningitis | ↓ Numbers and Foxp3 expression in Tregs | cambridge.org |

Pharmacological Activities in Preclinical Research Models

Anti-inflammatory Efficacy in Experimental Models

Diammonium glycyrrhizinate has demonstrated significant anti-inflammatory effects across a variety of preclinical models, targeting key mediators and pathways involved in the inflammatory cascade. Its efficacy has been observed in localized inflammation, such as in the gastrointestinal tract and the central nervous system, as well as in systemic inflammatory conditions. The primary mechanism of its anti-inflammatory action appears to be the modulation of signaling pathways like nuclear factor-kappa B (NF-κB) and the subsequent reduction in pro-inflammatory cytokine production.

In experimental models of ulcerative colitis, this compound has shown a notable capacity to ameliorate intestinal inflammation. Studies utilizing a rat model of acetic acid-induced ulcerative colitis have demonstrated that treatment with DG can significantly reduce inflammatory injury. uni.lunih.gov This therapeutic effect is associated with the suppression of key inflammatory mediators in the colonic mucosa, including NF-κB, tumor necrosis factor-alpha (TNF-α), and intercellular adhesion molecule-1 (ICAM-1). uni.lumdpi.com

The anti-inflammatory effect of this compound in these models is further evidenced by improvements in macroscopic and microscopic markers of colitis. nih.gov For instance, in a dinitrochlorobenzene (DNCB) and acetic acid-induced colitis model in rats, DG treatment led to a significant decrease in the Disease Activity Index (DAI) and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration. nih.gov Furthermore, the expression of NF-κB and inducible nitric oxide synthase (iNOS) in the colonic mucosa was markedly reduced in the DG-treated groups. nih.gov Another study also showed that DG can alleviate ulcerative colitis by promoting the apoptosis of peripheral blood inflammatory cells. mdpi.com

| Parameter | Acetic Acid Control Group (Mean ± SD) | This compound Group (Mean ± SD) | P-value vs. Control |

|---|---|---|---|

| Disease Activity Index (DAI) | 7.80 ± 1.62 | 3.30 ± 1.34 | < 0.01 |

| Myeloperoxidase (MPO) Activity | 0.61 ± 0.04 | 0.46 ± 0.07 | < 0.01 |

| NF-κB Expression | 0.517 ± 0.028 | 0.373 ± 0.031 | < 0.01 |

| iNOS Expression | 0.487 ± 0.021 | 0.350 ± 0.015 | < 0.01 |

The neuroprotective potential of this compound has been investigated in models of cerebral ischemia-reperfusion (I/R) injury, where inflammation plays a crucial role in secondary brain damage. In a mouse model of middle cerebral artery occlusion (MCAO), treatment with DG significantly improved neurological function, reduced infarct size, and suppressed brain edema. nih.gov These neuroprotective effects were linked to a significant reduction in various inflammatory mediators in the brain, including interleukin-1 (IL-1), TNF-α, cyclooxygenase-2 (COX-2), iNOS, and NF-κB. nih.govjsu.edu.cn

Further studies in a rat model of cerebral I/R injury have corroborated these findings, demonstrating that DG's protective effects are mediated through the inhibition of apoptosis and neuroinflammation. nih.gov Specifically, this compound was found to decrease the protein expression of caspase-3, p38 mitogen-activated protein kinase (MAPK), and matrix metalloproteinase-9 (MMP-9), all of which are involved in inflammatory and apoptotic pathways. nih.govnih.gov

This compound has also been shown to mitigate systemic inflammatory responses in various preclinical models. In a murine model of T-cell-mediated fulminant hepatitis, administration of DG protected against liver injury by reducing serum alanine (B10760859) aminotransferase (ALT) levels and hepatocyte apoptosis. nih.gov This hepatoprotective effect was associated with an increase in the production of the anti-inflammatory cytokine interleukin-10 (IL-10) and the hepatoprotective cytokine interleukin-6 (IL-6). nih.gov

While direct studies on this compound in systemic inflammatory response syndrome (SIRS) are limited, research on the related compound glycyrrhizin (B1671929) has shown that it can inhibit the production of CC-chemokine ligand 2 (CCL2), a key mediator in the anti-inflammatory response manifestation associated with SIRS-like reactions. frontiersin.org Additionally, the anti-inflammatory properties of DG have been explored in a mouse model of poly(I:C)-induced pneumonia, suggesting its potential to modulate systemic inflammation in the context of viral infections.

Antiviral Activities in Cellular and Animal Models

This compound has demonstrated a broad spectrum of antiviral activity in various in vitro and in vivo models. Its mechanisms of action are multifaceted, including the inhibition of viral entry and replication.

This compound has been reported to possess antiviral properties, particularly against hepatitis viruses. nih.gov It is known to be active against both hepatitis A virus (HAV) and hepatitis B virus (HBV). researchgate.net The therapeutic use of DG in chronic hepatitis is attributed to its ability to inhibit viral replication and modulate the host's immune response to the viral infection. nih.gov In a guinea pig model, the related compound glycyrrhizin was found to bind to hepatocytes, modify the expression of HBV-related antigens, and suppress the sialylation of HBsAg, which may contribute to its therapeutic effects. researchgate.net

The antiviral activity of this compound extends to members of the Herpesviridae family. In vitro studies have shown that DG can inhibit cell infection by pseudorabies virus (PrV), a swine herpesvirus. mdpi.com Research on the parent compound, glycyrrhizic acid, and its derivatives has indicated that they can impede the growth and cytopathic effects of herpes simplex virus (HSV). wjgnet.com Furthermore, in animal models, these compounds have been shown to reduce viral activity and mortality associated with HSV encephalitis. wjgnet.com The proposed mechanism for this anti-herpesvirus activity involves the induction of CD4+ anti-suppressor T cells, which can enhance the host's immune resistance to infection. wjgnet.com

| Virus | Model | Observed Effect | Proposed Mechanism of Action |

|---|---|---|---|

| Hepatitis A Virus (HAV) | In vitro/In vivo | Inhibition of viral activity | Inhibition of viral replication, immunomodulation |

| Hepatitis B Virus (HBV) | Guinea pig model (Glycyrrhizin) | Modification of HBV-related antigens, suppression of HBsAg sialylation | Direct interaction with hepatocytes, alteration of viral protein expression |

| Herpes Simplex Virus (HSV) | Animal model (Glycyrrhizic acid derivatives) | Reduced viral activity and mortality | Induction of CD4+ anti-suppressor T cells |

| Pseudorabies Virus (PrV) | In vitro | Inhibition of cell infection | Inhibition of viral entry/replication |

Activity against Coronaviridae (e.g., porcine deltacoronavirus)

Preclinical in vitro studies have demonstrated the inhibitory effects of this compound against members of the Coronaviridae family, such as porcine deltacoronavirus (PDCoV). PDCoV is an emerging enteric virus that causes significant morbidity and mortality in piglets nih.gov.

Research conducted in LLC-PK1 (porcine kidney epithelial) cells revealed that this compound inhibits PDCoV replication in a dose-dependent manner nih.govfrontiersin.org. The antiviral mechanism appears to be multifaceted, with evidence suggesting that the compound acts at the early stages of viral replication nih.govnih.gov. A key aspect of its activity is the inhibition of virus attachment to the host cells nih.govfrontiersin.orgnih.gov. Furthermore, studies have shown that this compound can inhibit apoptosis induced by PDCoV infection in cell cultures nih.govfrontiersin.org.

The table below summarizes the findings from a study investigating the dose-dependent inhibition of PDCoV by this compound in LLC-PK1 cells nih.gov.

| Treatment Concentration (μg/mL) | Inhibition of Viral mRNA Levels | Reduction in Viral Titer (TCID₅₀) |

| 125 | Significant | Significant |

| 1250 | Significant | Significant |

Inhibition of Parvoviruses (e.g., porcine parvovirus)

The antiviral activity of this compound extends to the Parvoviridae family, specifically porcine parvovirus (PPV), a primary cause of infectious infertility in swine frontiersin.orgnih.gov. In vitro investigations using swine testis (ST) cells have been conducted to characterize this inhibitory effect frontiersin.orgresearchgate.net.

The research indicates that this compound possesses a potent and direct anti-PPV effect frontiersin.orgnih.govresearchgate.net. Its primary mechanism of action involves acting on the virus particle itself. Studies have shown that pre-treating the virus with the compound before introducing it to the host cells leads to a significant, dose-dependent decrease in viral infectivity frontiersin.orgresearchgate.netnih.gov. In contrast, pre-treating the cells before infection did not yield a significant protective effect, suggesting the compound's activity is more direct against the virus rather than modulating host cell receptors nih.gov. The reduction in infectivity has been confirmed through methods such as indirect immunofluorescence assays and real-time quantitative PCR frontiersin.orgresearchgate.net. One study reported a maximum reduction of 92.3% in the relative amplification of a PPV-derived gene at a concentration of 250 μg/ml frontiersin.org.

The table below illustrates the different experimental approaches used to determine the anti-PPV activity of this compound frontiersin.orgresearchgate.net.

| Experimental Design | Outcome on PPV Infectivity | Implied Mechanism |

| Pre-treatment of virus before cell incubation | Potent, dose-dependent inhibition | Direct antiviral effect on the virion |

| Pre-treatment of cells before virus incubation | No significant inhibition | Action is not primarily on host cell factors like receptors |

| Treatment of cells after virus infection | Significant reduction in infectivity | Inhibition of subsequent rounds of virus replication |

Modulation of Host Immune Response in Viral Infections

This compound has demonstrated immunomodulatory properties that contribute to its antiviral effects. The host's immune response is a critical factor in the pathogenesis of viral diseases, and the ability to modulate this response is a key therapeutic mechanism.

One of the documented immunomodulatory actions of this compound is its ability to interfere with key signaling pathways involved in inflammation. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway. This pathway is central to the expression of numerous pro-inflammatory cytokines and chemokines that are typically upregulated during a viral infection. By suppressing NF-κB activation, this compound can reduce the production of these inflammatory mediators, thereby mitigating virus-induced immunopathology.

Furthermore, in studies involving porcine deltacoronavirus, this compound was found to inhibit virus-induced apoptosis in LLC-PK1 cells nih.govfrontiersin.org. Apoptosis, or programmed cell death, is a host defense mechanism that can also be exploited by viruses to facilitate their spread or to evade the immune system. By inhibiting this process, the compound may help to preserve tissue integrity and limit viral pathogenesis.

Hepatoprotective Mechanisms in Experimental Systems

This compound is recognized for its hepatoprotective properties, which have been investigated in a variety of preclinical experimental systems nih.govnih.gov. Its mechanisms of action involve protecting the liver from various insults, ameliorating fibrosis, and modulating key hepatic enzymes.

Protection against Drug-Induced Liver Injury Models

The protective effects of this compound have been evaluated in several animal models of drug-induced liver injury (DILI). In a model of autoimmune hepatitis induced by Concanavalin (B7782731) A (Con A) in mice, pre-treatment with this compound was found to alleviate liver pathological damage, characterized by reduced infiltration of inflammatory cells and decreased necrosis nih.govresearchgate.net.

Another model utilizes D-galactosamine and lipopolysaccharide (LPS) to induce acute liver failure in mice. In this system, this compound demonstrated a protective effect by alleviating damage to hepatocyte nuclear DNA. In a study using mice with liver injury induced by perfluorooctanoic acid (PFOA), treatment with this compound was found to rescue the liver injury by modulating genes associated with inflammation and apoptosis, such as TNF and CASP3. Research has also shown its protective capacity against liver injury induced by Amphotericin B, where it was found to suppress ROS-mediated mitochondrial apoptosis dntb.gov.ua.

Amelioration of Liver Fibrosis in Animal Models

Liver fibrosis is the excessive accumulation of extracellular matrix proteins, like collagen, in response to chronic liver injury. Preclinical studies indicate that this compound and its parent compound, glycyrrhizin, can ameliorate liver fibrosis.

In a widely used rat model where liver fibrosis is induced by carbon tetrachloride (CCl4), glycyrrhizin was shown to attenuate the condition by significantly suppressing collagen deposition nih.gov. The mechanism underlying this anti-fibrotic effect involves the inhibition of the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway nih.gov. TGF-β1 is a potent pro-fibrotic cytokine that plays a crucial role in activating hepatic stellate cells (HSCs), the primary cells responsible for collagen production in the liver frontiersin.orgnih.govnih.gov. By inhibiting this pathway, glycyrrhizin reduces the activation of HSCs and their transition into myofibroblast-like cells, thereby decreasing the production of collagen I and III and mitigating the progression of fibrosis nih.govnih.gov. Studies have demonstrated that treatment leads to a reduction in the expression of TGF-β1, p-Smad2, and p-Smad3 in the liver tissue of CCl4-treated rats nih.gov.

The table below summarizes the effects of glycyrrhizin on key markers in a CCl4-induced liver fibrosis model nih.gov.

| Marker | Effect of CCl4 Induction | Effect of Glycyrrhizin Treatment |

| Collagen Deposition | Increased | Suppressed |

| TGF-β1 Expression | Increased | Decreased |

| p-Smad2/3 Expression | Increased | Decreased |

Modulation of Hepatic Enzymes (e.g., ALT, AST)

A consistent finding across various preclinical models of liver injury is the ability of this compound to modulate the levels of key hepatic enzymes. Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes that are normally contained within liver cells. When the liver is damaged, these enzymes are released into the bloodstream, and their elevated serum levels are a hallmark of liver injury.

Neuroprotective Effects in Experimental Models

Preclinical studies have highlighted the potential of this compound in mitigating neuronal damage, particularly in models of neurodegenerative diseases like Alzheimer's disease (AD).

This compound has been shown to protect against the neurotoxic effects of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. nih.gov In experimental models, Aβ exposure leads to significant neuronal cell death and apoptosis, which is markedly reversed by treatment with DG. nih.govplos.org The neuroprotective mechanisms of DG involve the suppression of oxidative stress and the preservation of mitochondrial function. nih.govnih.gov

Research indicates that DG can decrease the accumulation of reactive oxygen species (ROS), rescue the loss of mitochondrial membrane potential, and inhibit the activation of caspase-9 and caspase-3 in neurons treated with Aβ1-42. nih.govplos.org Furthermore, DG has been observed to alleviate lipid peroxidation and reduce the release of cytochrome c from mitochondria in the brains of Aβ1-42-induced AD mouse models. nih.gov These actions collectively contribute to increased cell viability and decreased apoptosis in neuronal cells exposed to Aβ1-42. nih.gov

Another critical aspect of DG's neuroprotective action is its anti-inflammatory effect. nih.gov Aβ-mediated inflammation is a significant contributor to the progression of AD. nih.gov Studies have demonstrated that DG can inhibit the neuroinflammation induced by Aβ1-42 both in vitro and in vivo. nih.gov This is achieved, in part, by reducing the activation of microglia, which are immune cells in the brain that, when activated by Aβ, produce a range of pro-inflammatory factors such as TNF-α, COX-2, iNOS, and IL-1β. nih.gov DG treatment has been shown to suppress the release of these inflammatory mediators. nih.gov The underlying mechanism for this anti-inflammatory effect appears to involve the downregulation of the MAPK and NF-κB signaling pathways, which are key regulators of the inflammatory response. nih.gov

Table 1: Effects of this compound on Aβ-Induced Neuroinflammation

| Model System | Key Inflammatory Markers Affected by DG | Observed Effect of DG | Associated Signaling Pathway |

|---|---|---|---|

| Aβ1-42-treated BV-2 microglia cells (in vitro) | TNF-α, COX-2, iNOS, IL-1β | Inhibited the increased mRNA and protein levels of these pro-inflammatory markers. | MAPK and NF-κB |

| Aβ1-42-induced AD mice (in vivo) | TNF-α, COX-2, iNOS, IL-1β | Reduced the release of these pro-inflammatory factors and suppressed microglia activation in the hippocampus. | MAPK and NF-κB |

In animal models of Alzheimer's disease induced by Aβ1-42, this compound has demonstrated the ability to ameliorate cognitive deficits. nih.govplos.org The Morris water maze test, a widely used behavioral assessment for spatial learning and memory, has been employed to evaluate the impact of DG on cognitive function. nih.govplos.org

In these studies, Aβ1-42-induced AD mice treated with DG showed significant improvements in their performance in the Morris water maze. nih.govplos.org Specifically, DG treatment led to a decrease in escape latency and search distance, indicating that the mice were able to find the hidden platform more quickly. nih.govplos.org Additionally, an increase in the number of times the mice crossed the target quadrant was observed, suggesting enhanced spatial memory. nih.govplos.org These findings indicate that DG can attenuate the cognitive impairment caused by Aβ1-42-induced neurotoxicity. nih.govplos.org The improvement in cognitive function is likely linked to the neuroprotective and anti-inflammatory effects of DG, which help to preserve neuronal integrity and function in the face of Aβ pathology. nih.gov

Table 2: Impact of this compound on Cognitive Function in Aβ1-42-Induced AD Mice

| Behavioral Test | Parameter Measured | Effect of DG Treatment |

|---|---|---|

| Morris Water Maze | Escape Latency | Significantly decreased |

| Search Distance | Significantly decreased | |

| Target Crossing Times | Significantly increased |

Metabolic Regulation Studies in Preclinical Models

Beyond its neuroprotective effects, this compound has been investigated for its role in metabolic regulation, particularly in the context of obesity and related metabolic disorders.

In preclinical models of diet-induced obesity, this compound has shown potential in preventing weight gain and reducing adiposity. nih.gov In mice fed a high-fat diet (HFD), administration of DG resulted in a significant reduction in body weight compared to untreated HFD-fed mice. nih.gov This effect was observed to the extent that the body weight of DG-treated HFD mice was comparable to that of mice on a normal chow diet. nih.gov The reduction in body weight was accompanied by a decrease in hepatic steatosis, indicating a beneficial effect on fat accumulation in the liver. nih.gov

The metabolic benefits of this compound appear to be closely linked to its influence on the gut microbiota and bile acid metabolism. nih.govnih.gov Obesity is often associated with dysbiosis of the gut microbiota and disordered bile acid metabolism. nih.govnih.gov DG treatment in HFD-fed mice was found to modulate the gut microbiota composition. nih.govnih.gov Specifically, it suppressed microbes that are associated with bile-salt hydrolase (BSH) activity. nih.govnih.gov

The inhibition of BSH activity by DG leads to an increase in the levels of taurine-conjugated bile acids. nih.govnih.gov This alteration in the bile acid pool is accompanied by the inhibition of the ileal Farnesoid X-activated receptor (FXR)-FGF15 signaling pathway. nih.govnih.gov FXR is a key regulator of glucose and lipid metabolism. nih.govnih.gov The modulation of this pathway by DG contributes to improvements in several obesity-related metabolic parameters, including lower serum glucose and insulin levels, and increased insulin sensitivity. nih.govnih.gov

Furthermore, DG treatment was associated with a decrease in serum lipopolysaccharide (LPS) levels, which suggests a strengthening of the intestinal barrier. nih.govnih.gov A compromised intestinal barrier can lead to increased translocation of bacterial products like LPS into the circulation, contributing to systemic inflammation and metabolic dysfunction. nih.govnih.gov

Table 3: Effects of this compound on Metabolic Parameters and Gut-Liver Axis

| Parameter | Observed Effect of DG in HFD-fed Mice | Associated Mechanism |

|---|---|---|

| Body Weight and Adiposity | Significant reduction | Modulation of gut microbiota and bile acid metabolism |

| Hepatic Steatosis | Reduced | Improved lipid metabolism |

| Gut Microbiota | Suppression of bile-salt hydrolase (BSH) activity-associated microbes | Alteration of bile acid composition |

| Bile Acids | Increased levels of taurine-conjugated bile acids | Inhibition of ileal FXR-FGF15 signaling |

| Glucose Homeostasis | Lower serum glucose and insulin levels, increased insulin sensitivity | Modulation of FXR signaling |

| Intestinal Barrier Function | Decreased serum lipopolysaccharide (LPS) levels | Strengthened intestinal barrier |

Other Investigational Pharmacological Activities

In addition to its neuroprotective and metabolic regulatory roles, this compound is known for several other pharmacological activities, primarily stemming from its anti-inflammatory and hepatoprotective properties. patsnap.comcancer.gov It has been used in Asian countries for the treatment of hepatitis, largely due to these effects. nih.gov

The anti-inflammatory effects of DG are not limited to the central nervous system. It has been shown to decrease inflammatory injury in a rat model of ulcerative colitis by inhibiting the NF-κB pathway. nih.gov Its hepatoprotective effects are thought to be mediated, at least in part, by the scavenging of free radicals. cancer.gov this compound is also known to upregulate the expression of the transcription coactivator PGC-1alpha and modulate hepatic enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). cancer.gov Furthermore, DG has demonstrated antiviral properties, particularly against hepatitis viruses, by inhibiting viral replication and modulating the host's immune response. patsnap.com

Anti-allergic Mechanisms in Animal Models (e.g., allergic contact dermatitis)

This compound has demonstrated significant anti-allergic properties in various animal models by modulating immune responses, particularly the balance of T-helper (Th) cell subsets. In a study involving a rat model of bronchial asthma, this compound was shown to regulate the Th1/Th2 imbalance that characterizes allergic inflammation. researchgate.net Treatment with the compound led to a significant increase in the level of Interferon-gamma (IFN-γ), a key Th1 cytokine, and a decrease in the level of Interleukin-4 (IL-4), a prominent Th2 cytokine. researchgate.net This shift promotes the polarization of Th1 cells, thereby regulating the Th1/Th2 deviation and alleviating the inflammatory response typical of asthma. researchgate.net Pathological examination of lung tissues from the treated group showed a marked reduction in inflammatory cell infiltration compared to the untreated model group. researchgate.net

Further research in a compound 48/80-induced anaphylaxis mouse model explored the mechanisms of a novel Glycyrrhiza variety extract, which contains glycyrrhizic acid derivatives. The study found that the extract inhibited systemic allergic reactions. mdpi.com The mechanism of action involves the suppression of mast cell degranulation, a critical event in the release of histamine and other inflammatory mediators. mdpi.com Additionally, the treatment was found to reduce the serum levels of Immunoglobulin E (IgE), the antibody central to Type I hypersensitivity reactions. mdpi.com The anti-allergic effect was also associated with the downregulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the inhibition of the phosphorylation of the extracellular signal-regulated kinase (ERK) in the mitogen-activated protein kinase (MAPK) pathway. mdpi.com

| Animal Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Wistar Rat (Bronchial Asthma Model) | Significantly increased IFN-γ levels from (1.6+/-0.4) U to (18.7+/-5.5) U. Significantly decreased IL-4 levels from (305+/-36) pg to (168+/-10) pg. | Regulates Th1/Th2 deviation by promoting Th1 cell polarization. | researchgate.net |

| Mouse (Compound 48/80-Induced Anaphylaxis Model) | Inhibited systemic allergic reaction, mast cell degranulation, and IgE synthesis. | Suppressed TNF-α and IL-6 production and inhibited ERK phosphorylation. | mdpi.com |

Angiogenesis Promotion in Zebrafish Models

This compound (referred to as DGI in studies) has been identified as a potent promoter of angiogenesis in zebrafish models. biorxiv.orgbiorxiv.org In a vascular injury model induced by PTK787 (a VEGFR inhibitor), DGI demonstrated the strongest pro-angiogenic activity among several tested glycyrrhizic acid preparations. biorxiv.orgresearchgate.net The compound significantly reversed the inhibitory effects of PTK787 on the development of intersegmental vessels (ISVs) and subintestinal vessels (SIVs) in a concentration-dependent manner. biorxiv.org Treatment with DGI led to a noticeable increase in both the length and the number of these crucial blood vessels in the developing zebrafish embryos. biorxiv.org

The underlying mechanism for this pro-angiogenic effect was elucidated through transcriptomics and RT-qPCR analysis, which revealed that DGI activates the mTOR/HIF-1 signaling pathway. biorxiv.orgbiorxiv.orgresearchgate.net Administration of DGI resulted in the significant upregulation of key genes within this pathway, including pik3cb, pdpk1, akt1, mtor, hif1ab, and vegfaa. biorxiv.org The activation of this pathway is crucial for promoting the formation of new blood vessels, suggesting that this compound could be a candidate for therapeutic strategies aimed at treating ischemic diseases by enhancing blood flow and tissue revascularization. biorxiv.orgresearchgate.net

| Zebrafish Model | Vessel Type | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| PTK787-Induced Vascular Injury | Intersegmental Vessels (ISVs) | Significantly reversed the decrease in length and number in a concentration-dependent manner (25, 50, 100 μg·mL-1). | Activation of the mTOR/HIF-1 signaling pathway. | biorxiv.org |

| PTK787-Induced Vascular Injury | Subintestinal Vessels (SIVs) | Significantly increased the length and growth of vessels. | Upregulation of genes such as mtor, hif1ab, and vegfaa. | biorxiv.orgbiorxiv.org |

Anti-tumor Mechanisms in Cellular Systems

Glycyrrhizic acid and its salts, including this compound, exhibit notable anti-cancer properties across various cellular systems through multiple mechanisms. frontiersin.orgnih.gov The primary mechanisms involve inhibiting cancer cell proliferation, inducing programmed cell death (apoptosis), and causing cell cycle arrest. frontiersin.org For instance, Dipotassium glycyrrhizinate, another salt of glycyrrhizic acid, has been shown to have an anti-proliferative and anti-migratory effect on glioblastoma cells (U251 and U138MG) by upregulating specific microRNAs that inhibit the NF-κB pathway. frontiersin.org

In non-small cell lung cancer (NSCLC) cells (A549), glycyrrhizin has been found to enhance the anti-tumor activity of the chemotherapy drug cisplatin. nih.gov This synergistic effect is achieved by promoting DNA damage and apoptosis in the cancer cells. The combination of glycyrrhizin and cisplatin leads to cell cycle arrest, further inhibiting the proliferation of cancer cells. nih.gov The anti-cancer activity of glycyrrhizic acid is often linked to its ability to increase reactive oxygen species (ROS) levels, activate caspase-3 (a key executioner enzyme in apoptosis), and reduce the mitochondrial membrane potential, ultimately leading to cell death. nih.gov These findings underscore the potential of glycyrrhizic acid derivatives as adjuncts in cancer therapy to improve efficacy and potentially overcome drug resistance. nih.gov

| Cell Line | Cancer Type | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | Enhanced the anti-tumor effect of cisplatin; inhibited cell proliferation. | Increased DNA damage, induced apoptosis, and caused cell cycle arrest. | nih.gov |

| U251 and U138MG | Glioblastoma | Exhibited anti-proliferative and anti-migratory effects. | Upregulated miR-4443 and miR-3620, leading to post-transcriptional inhibition of NF-κB. | frontiersin.org |

Pharmacokinetics and Biopharmaceutical Interactions in Research Systems

Absorption and Disposition Studies in Animal Models (e.g., isolated perfused intestine and liver)

The absorption and disposition of diammonium glycyrrhizinate (GZ) and its primary metabolite, glycyrrhetinic acid (GA), have been investigated using an in situ single-pass isolated perfused rat intestine (IPI) and isolated perfused rat liver (IPL) models. nih.govresearchgate.net These studies are crucial for understanding the intrinsic permeability and hepatic handling of the compound, independent of factors like gastrointestinal motility and microbial metabolism.

In the isolated perfused rat intestine model, significant differences in the absorption characteristics between GZ and GA were observed. nih.govresearchgate.net GA demonstrated substantially higher permeability and a faster absorption rate compared to GZ. nih.govresearchgate.net This suggests that if GZ can be protected from metabolism by intestinal bacteria, it can be absorbed, albeit at a slower rate than its metabolite. nih.govresearchgate.net

The hepatic disposition was studied using an isolated perfused liver model, which revealed the liver's capacity to extract these compounds from the blood. nih.govresearchgate.net The hepatic extraction ratio for unbound GA was found to be twice that of unbound GZ, indicating more efficient uptake and/or metabolism of GA by the liver. nih.govresearchgate.net

Table 1: Absorption and Disposition Parameters of this compound (GZ) and Glycyrrhetinic Acid (GA) in Isolated Perfused Rat Models

| Parameter | This compound (GZ) | Glycyrrhetinic Acid (GA) |

|---|---|---|

| Apparent Permeability (IPI) | 0.36 ± 0.31 cm/min | 5.73 ± 0.11 cm/min |

| Absorption Rate Constant (IPI) | 0.35 ± 0.33 min⁻¹ | 1.53 ± 0.05 min⁻¹ |

| Hepatic Extraction Ratio (Unbound, IPL) | 0.22 ± 0.01 | 0.44 ± 0.15 |

Data sourced from studies on isolated perfused rat intestine (IPI) and isolated perfused liver (IPL). nih.govresearchgate.net

Metabolism of this compound and its Metabolites (e.g., Glycyrrhetinic Acid)

When administered orally, this compound has poor bioavailability and is primarily metabolized to glycyrrhetinic acid (GA) by intestinal bacteria. nih.govresearchgate.net However, studies using isolated perfused intestine and liver models, where the influence of intestinal microflora is eliminated, have shown that in the absence of intestinal bacteria, GZ is not metabolized to GA, and vice versa. nih.govresearchgate.net This indicates that the conversion of GZ to its pharmacologically active metabolite, GA, is dependent on the enzymatic activity of the gut microbiota. nih.govresearchgate.net this compound itself is slowly metabolized within cells to glycyrrhetic acid. cancer.gov

Excretion Pathways in Experimental Systems

The primary route of excretion for this compound has been investigated in animal models. Following intra-portal venous injection in rats, a significant portion of the administered GZ is excreted into the bile. nih.govresearchgate.net In one study, the cumulative biliary excretion of GZ reached 96% within seven hours. nih.govresearchgate.net In contrast, there was negligible biliary excretion of unchanged GA during the same period, suggesting different primary excretion pathways for the parent compound and its metabolite. nih.govresearchgate.net

Drug-Drug Interactions at the Pharmacokinetic Level

This compound has been shown to influence the pharmacokinetics of co-administered drugs, primarily through the inhibition of drug efflux transporters.

Research has demonstrated that this compound can inhibit the function of P-glycoprotein (P-gp), a key drug efflux transporter. nih.gov In a study investigating the interaction between this compound and aconitine (B1665448) in rats, it was found that P-gp is the main efflux transporter involved in the absorption of aconitine. nih.gov The absorption-enhancing effect of this compound was attributed to its ability to inhibit the activity of P-gp. nih.gov The metabolite of this compound, glycyrrhetinic acid, has also been shown to have inhibitory effects on P-glycoprotein. nih.gov

The inhibitory effect of this compound on P-glycoprotein can lead to significant changes in the pharmacokinetics of co-administered drugs that are substrates of this transporter.

In a study with rats, the oral co-administration of this compound with aconitine resulted in a significant increase in the peak plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the absolute bioavailability of aconitine. nih.govtandfonline.com However, it did not significantly affect the half-life or clearance of aconitine, indicating that the interaction primarily affects absorption rather than elimination. nih.gov

Table 2: Effect of Oral this compound on the Pharmacokinetics of Aconitine in Rats

| Pharmacokinetic Parameter | Aconitine Alone | Aconitine + this compound | Fold Increase |

|---|---|---|---|

| Cmax | - | - | 1.64 |

| AUC(0-τ) | - | - | 1.63 |

| Absolute Bioavailability | - | - | 1.85 |

Data from a study in rats where aconitine (0.2 mg/kg) was administered orally with or without this compound (50 mg/kg). nih.gov

Conversely, not all co-administrations with this compound result in altered pharmacokinetics. A study on the effects of both short-term and long-term pre-treatment with this compound on the pharmacokinetics of entecavir (B133710) in rats found no significant alterations in the main pharmacokinetic parameters of entecavir. nih.gov This suggests that the potential for drug-drug interactions with this compound is specific to the co-administered drug and its pharmacokinetic properties, particularly its interaction with efflux transporters like P-glycoprotein.

Advanced Research Methodologies and Analytical Techniques

Chromatographic Methods for Quantification and Purity Assessment (e.g., HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and purity assessment of Diammonium Glycyrrhizinate in various preparations, including injections and complex biological samples. nifdc.org.cnresearchgate.net HPLC methods are developed to be accurate, simple, and reliable for detecting the compound and its related substances. nifdc.org.cn

For instance, a typical HPLC analysis might involve a reversed-phase system using an ODS (octadecylsilyl) column. The mobile phase composition is critical and often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) acetate (B1210297) with acetic acid, run in either isocratic or gradient elution mode. researchgate.neteco-vector.com Detection is commonly performed using a UV detector at a wavelength of 254 nm. researchgate.net The validation of these HPLC methods is essential to ensure they are reproducible and suitable for pharmaceutical analysis. eco-vector.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it suitable for pharmacokinetic studies and the analysis of DG in complex biological matrices. Ultra-performance liquid chromatography coupled with time-of-flight tandem mass spectrometry (UPLC-TOF-MS/MS) has been utilized in metabolomics studies to identify and quantify metabolites affected by DG treatment. nih.gov

| Parameter | HPLC Method Example 1 researchgate.net | HPLC Method Example 2 nih.gov |

| Column | ODS (Octadecylsilyl) | - |

| Mobile Phase | Acetonitrile, 10mM Ammonium Acetate, 0.5% Acetic Acid | - |

| Elution Mode | Isocratic | Gradient and Isocratic |

| Detection | UV at 254 nm | UV |

| Application | Quantification in perfusate and blood samples | Purity analysis in pharmacopoeial standards |

Spectroscopic and Structural Characterization Techniques (e.g., FTIR, X-ray Powder Diffraction, TEM, DLS)

Spectroscopic and other structural analysis techniques are vital for characterizing the solid-state properties of this compound and its formulations, such as phytosomes and micelles. nih.govnih.gov

Fourier Transform Infrared Spectroscopy (FTIR) : FTIR is used to identify the functional groups within the DG molecule and to study its interaction with other components in a formulation. nih.gov By analyzing the vibrational spectra, researchers can confirm the formation of complexes, such as DG-phospholipid complexes in phytosomes. nih.govnih.gov

X-ray Powder Diffraction (PXRD) : PXRD is employed to investigate the crystalline or amorphous nature of DG and its formulations. nih.gov The diffraction pattern of pure DG shows sharp peaks indicative of a crystalline structure. When formulated into phytosomes or other nanoparticle systems, these characteristic peaks may diminish or disappear, suggesting a change to a more amorphous or disordered state, which can influence solubility and bioavailability. nih.gov The technique operates by measuring the constructive and destructive interference of X-rays diffracted by the planes of atoms within a solid sample. americanpharmaceuticalreview.com

Transmission Electron Microscopy (TEM) : TEM is a powerful imaging technique used to observe the morphology and size of DG-based nanoparticles, such as phytosomes or micelles. nih.govnih.gov Studies have used TEM to visualize spherical and rod-like micellar structures formed with DG, confirming their nanoscale dimensions. nih.gov For example, DG phytosomes have been observed to be in the size range of 20-30 nm. nih.gov

Dynamic Light Scattering (DLS) : DLS is utilized to determine the particle size distribution and zeta potential of DG formulations in a solution. nih.gov This information is crucial for understanding the stability and in vivo behavior of nanoparticle delivery systems. DLS analysis has shown that DG can form micelles with varying particle size distributions, including both small spherical and larger rod-like aggregates. nih.gov

| Technique | Application in DG Research | Key Findings |

| FTIR | Characterization of DG-phospholipid complexes. nih.govnih.gov | Confirms interactions between DG and formulation components. |

| PXRD | Analysis of the crystalline state of DG in formulations. nih.gov | Shows transition from crystalline to amorphous state in phytosomes. nih.gov |

| TEM | Morphology and size visualization of DG micelles and phytosomes. nih.govnih.gov | Revealed spherical DG phytosomes (20-30 nm) and rod-like micelles (~200 nm). nih.govnih.gov |

| DLS | Particle size distribution and zeta potential measurement. nih.gov | Identified different size populations of DG micelles in solution. nih.gov |

Molecular and Cellular Biological Assays

A variety of molecular and cellular assays are employed to investigate the biological activities of this compound and its underlying mechanisms of action.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) : This technique is widely used to quantify the expression levels of specific genes in response to DG treatment. For example, studies have used RT-qPCR to show that a DG-phospholipid complex can inhibit the palmitic acid-induced expression of inflammation-related genes like COX-2 and iNOS, as well as the endoplasmic reticulum stress-related gene GRP78 in Huh7 liver cells. nih.gov It has also been used to determine viral RNA levels in cells to assess the antiviral activity of DG against various coronaviruses. mdpi.com

RNA-sequencing (RNA-seq) : While specific studies on DG using RNA-seq are less common in the provided results, this high-throughput method is a powerful tool for obtaining a comprehensive, unbiased view of the entire transcriptome. It can reveal novel genes and pathways affected by DG, offering deeper insights than targeted RT-qPCR. 16S rRNA sequencing, a related technique, has been used to analyze changes in gut microbiota composition following DG treatment in obesity studies. nih.gov

Western Blot : This immunoassay technique is used to detect and quantify specific proteins in a sample. In DG research, Western blotting has been used to measure the protein levels of inflammatory markers such as NF-κB p65 and intercellular adhesion molecule-1 (ICAM-1). ingentaconnect.comingentaconnect.com It has also been applied to investigate signaling pathways, for example, by determining the expression of proteins like β-catenin, glycogen (B147801) synthase kinase 3β (GSK3β), and lymphoid enhancer factor-1 (Lef1) in the Wnt/β-catenin pathway. bvsalud.org

Enzyme Activity Assays : The effect of DG on various enzymes is a key area of research. Assays measuring the activity of enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are standard in studies evaluating the hepatoprotective effects of DG. researchgate.net

Cell Viability Assays : These assays are crucial for determining the cytotoxic effects of a compound and for assessing its protective capabilities. The MTT assay has been used to determine the maximum non-toxic concentration of DG on swine testis cells. nih.gov Similarly, the CellTiter-Fluo Cell Viability Assay has been employed to confirm that DG has low cytotoxicity in various human cell lines up to high concentrations. nih.gov

Apoptosis Assays : Apoptosis, or programmed cell death, is a key cellular process. sigmaaldrich.com Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is a common method to quantify apoptosis. nih.gov This technique has been used to show that DG can promote the apoptosis of certain immune cells in ulcerative colitis models and protect other cells from apoptosis induced by toxins or high glucose. nih.govjsu.edu.cnnih.gov

Viral Infectivity Assays : To evaluate the antiviral properties of DG, researchers use assays that measure the ability of a virus to infect and replicate in host cells. Plaque-reduction assays are a standard method to quantify the inhibition of viral infection. tandfonline.com Indirect immunofluorescence assays (IFA) have also been used to visualize and confirm the reduction of viral proteins in infected cells treated with DG. nih.gov

Omics Approaches in this compound Research

"Omics" technologies provide a global, high-throughput analysis of biological molecules and are increasingly being applied in DG research to gain a systemic understanding of its effects.

Metabolomics : This approach involves the comprehensive analysis of metabolites in a biological system. One study used 16S rRNA gene sequencing combined with metabolomic analysis to reveal that DG treatment alters the gut microbiota, which in turn increases the levels of taurine-conjugated bile acids and inhibits the ileal FXR-FGF15 signaling pathway, contributing to its anti-obesity effects. nih.gov Another study employed a cellular metabolomics approach using UPLC-TOF-MS/MSe to compare the liver-protective mechanisms of DG with other glycyrrhizinate compounds, identifying distinct metabolic pathways affected by each. nih.gov These studies provide novel insights into the compound's mechanisms of action and potential clinical applications. nih.gov

Transcriptomic Profiling

Transcriptomic analysis, the study of the complete set of RNA transcripts produced by the genome, is a powerful tool for identifying the genes and signaling pathways modulated by this compound. Through techniques such as RNA sequencing (RNA-seq), researchers can quantify changes in gene expression in response to the compound's administration in various experimental models.

One area of investigation has been its effect on alcohol-induced liver injury. RNA-seq analysis of mouse liver tissue has indicated that Dead-box helicase 5 (DDX5) may be a potential molecular target of this compound. In these studies, the expression of DDX5 was significantly decreased in ethanol-fed mice, while treatment with this compound restored its expression. The protective effects of the compound against alcohol-induced liver injury were diminished when DDX5 was deficient, suggesting a key role for this gene in the compound's mechanism of action.

Further transcriptomic studies are essential to build a comprehensive map of the gene regulatory networks influenced by this compound, which will help to clarify its therapeutic mechanisms across a range of conditions.

Metabolomic Analysis

Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, offers a functional readout of the physiological state of a biological system. This approach has been instrumental in understanding the systemic effects of this compound.

In the context of obesity and related metabolic disorders, metabolomic analysis using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has revealed significant alterations in the bile acid (BA) profile following treatment with this compound. nih.govnih.gov Specifically, research has shown that the compound can increase the levels of taurine-conjugated bile acids. This is achieved by suppressing the activity of gut microbes that express bile-salt hydrolase (BSH), an enzyme that deconjugates bile acids. nih.govnih.gov This modulation of BA metabolism is linked to the inhibition of the ileal farnesoid X receptor (FXR)-FGF15 signaling pathway, which plays a crucial role in metabolic homeostasis. nih.govnih.gov

Cellular metabolomics has also been employed to differentiate the liver-protective mechanisms of this compound from similar compounds. Using an ultra-performance liquid chromatography–time of flight tandem mass spectrometry (UPLC-TOF-MS/MSe) platform on normal human liver cells, researchers have identified distinct metabolic pathways affected by the compound, suggesting its suitability for addressing conditions like non-alcoholic fatty liver disease (NAFLD) and viral hepatitis. nih.gov

Table 1: Observed Metabolomic Changes in Response to this compound